

# physical and chemical properties of (S)-3-amino-2-methylpropanoic acid

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## Compound of Interest

Compound Name: (S)-3-amino-2-methylpropanoic acid

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An In-depth Technical Guide to the Physical and Chemical Properties of **(S)-3-amino-2-methylpropanoic Acid**

## Introduction

**(S)-3-amino-2-methylpropanoic acid**, also known as (S)- $\beta$ -aminoisobutyric acid, is a non-proteinogenic  $\beta$ -amino acid that serves as a crucial intermediate in various metabolic pathways and as a versatile building block in synthetic organic chemistry. Its unique structural features—a primary amine on the  $\beta$ -carbon and a chiral center at the  $\alpha$ -carbon—confer specific physical and chemical properties that are of significant interest to researchers in drug discovery and metabolic studies. This guide provides a comprehensive overview of these properties, grounded in established analytical techniques and theoretical principles, to support its application in research and development.

## Molecular and Structural Characteristics

The fundamental identity of **(S)-3-amino-2-methylpropanoic acid** is defined by its molecular structure and stereochemistry.

- IUPAC Name: (2S)-3-Amino-2-methylpropanoic acid[1]
- CAS Number: 4249-19-8[2][3][4]

- Molecular Formula: C<sub>4</sub>H<sub>9</sub>NO<sub>2</sub> [2][3][4]
- Molecular Weight: 103.12 g/mol [2][4][5]
- SMILES Code: O=C(O)CN [2]
- InChI Key: QCHPKSFMDHPSNR-VKHYMYHEASA-N [3]

The molecule possesses a stereogenic center at the C2 carbon (the α-carbon), with the (S)-configuration specified. This chirality is a critical determinant of its biological activity and its interactions with other chiral molecules, a cornerstone of its utility in asymmetric synthesis and pharmacology.

## Physicochemical Properties

The physical properties of **(S)-3-amino-2-methylpropanoic acid** dictate its behavior in various solvents and physical states, which is essential information for its handling, formulation, and analysis.

Property	Value	Source(s)
Appearance	White to off-white solid; powder to crystal	[6]
Melting Point	179 °C	[5]
Boiling Point	223.6 ± 23.0 °C (Predicted)	[5]
Density	1.105 ± 0.06 g/cm <sup>3</sup> (Predicted)	[5]
pKa (Carboxyl)	~3.69 ± 0.16 (Predicted for the racemic mixture)	[6]
pKa (Amino)	~10.4 (Typical for β-amino acids)	N/A
Solubility	Soluble in water.	[7][8]
Storage	Keep in a dark place, under an inert atmosphere, at 2-8°C.	[2][9]

The zwitterionic nature of amino acids, arising from the presence of both an acidic carboxyl group and a basic amino group, governs their high melting points and solubility in polar solvents like water.[7] At a neutral pH, the carboxyl group is deprotonated ( $-\text{COO}^-$ ) and the amino group is protonated ( $-\text{NH}_3^+$ ), resulting in a molecule with no net charge but high polarity.

## Spectroscopic Profile

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of **(S)-3-amino-2-methylpropanoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
  - $-\text{CH}_3$  group (C2): A doublet, due to coupling with the single proton on the  $\alpha$ -carbon (C2).
  - $-\text{CH}_2-$  group (C3): Two diastereotopic protons that will appear as a complex multiplet (likely two doublets of doublets) due to coupling with the proton on the  $\alpha$ -carbon (C2) and geminal coupling to each other.
  - $-\text{CH}-$  group (C2): A multiplet resulting from coupling to the three protons of the methyl group and the two protons of the methylene group.
  - $-\text{NH}_2$  group: A broad singlet, whose chemical shift is dependent on solvent and concentration. The protons may exchange with deuterium in solvents like  $\text{D}_2\text{O}$ .
  - $-\text{COOH}$  group: A broad singlet at a downfield chemical shift ( $>10$  ppm), which is also subject to exchange.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule: the carboxyl carbon ( $-\text{COOH}$ ), the chiral methine carbon ( $-\text{CH}-$ ), the methylene carbon ( $-\text{CH}_2-$ ), and the methyl carbon ( $-\text{CH}_3$ ). The chemical shifts are characteristic of their respective functional groups.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

- O-H stretch (Carboxylic Acid): A very broad band in the range of 2500-3300  $\text{cm}^{-1}$ .
- N-H stretch (Amine): A medium intensity band appearing around 3300-3500  $\text{cm}^{-1}$ .
- C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725  $\text{cm}^{-1}$ .
- N-H bend (Amine): A band in the region of 1550-1650  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

- Molecular Ion ( $\text{M}^+$ ): The expected exact mass is 103.0633 Da.
- Fragmentation: Common fragmentation pathways include the loss of the carboxyl group ( $-\text{COOH}$ , 45 Da) and cleavage of the C2-C3 bond.

## Chemical Reactivity and Stability

The chemistry of **(S)-3-amino-2-methylpropanoic acid** is dominated by its two functional groups: the primary amine and the carboxylic acid.

- Amino Group Reactivity: As a primary amine, the nitrogen atom is nucleophilic and can participate in reactions such as acylation (e.g., with acid chlorides or anhydrides to form amides, like in Boc protection[10]), alkylation, and formation of Schiff bases with aldehydes and ketones.
- Carboxylic Acid Reactivity: The carboxyl group can undergo esterification with alcohols under acidic conditions, reduction to the corresponding primary alcohol using strong reducing agents like  $\text{LiAlH}_4$ , and conversion to an acid chloride using reagents such as thionyl chloride ( $\text{SOCl}_2$ ). It is also the site of peptide bond formation.
- Stability: The compound is generally stable under standard conditions. However, it should be stored in a cool, dark place under an inert atmosphere to prevent potential degradation.[2]

## Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is critical for the application of any chemical compound. The following are standard protocols for determining the pKa and solubility.

### Protocol: Determination of pKa by Potentiometric Titration

This protocol allows for the determination of the acid dissociation constants (pKa) for the ionizable carboxyl and amino groups.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Objective: To determine the pKa values of **(S)-3-amino-2-methylpropanoic acid** by titrating it with a strong acid and a strong base.

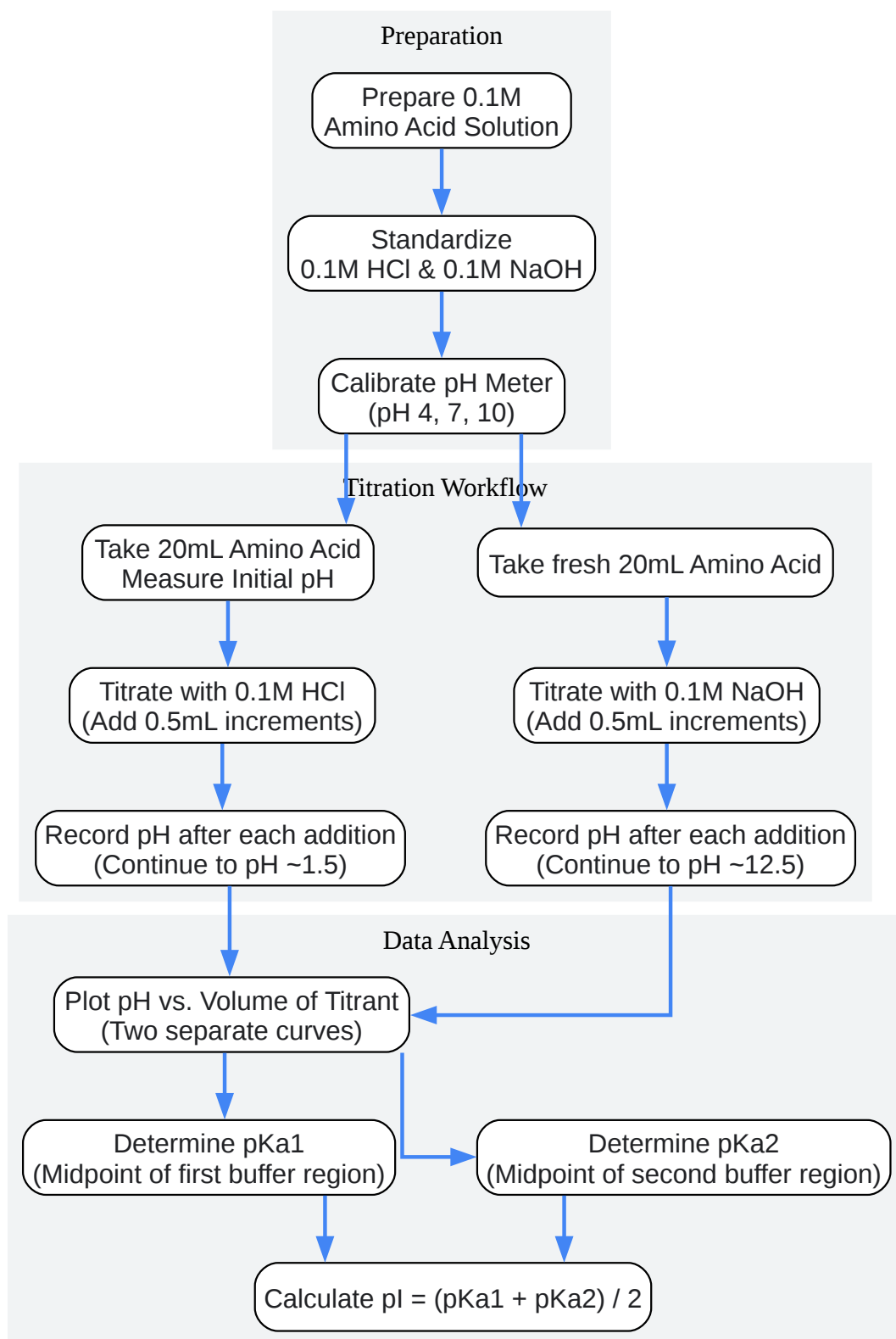
Materials:

- **(S)-3-amino-2-methylpropanoic acid**
- 0.1 M Hydrochloric acid (HCl) solution, standardized
- 0.1 M Sodium hydroxide (NaOH) solution, standardized
- pH meter with a glass electrode
- Standard pH buffers (pH 4, 7, 10)
- Magnetic stirrer and stir bar
- Burettes (2)
- Beaker (100 mL)

Procedure:

- Prepare the Amino Acid Solution: Accurately weigh a sample of **(S)-3-amino-2-methylpropanoic acid** and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

- Calibrate the pH Meter: Standardize the pH meter using the pH 4, 7, and 10 buffers according to the manufacturer's instructions.
- Titration with Acid (to determine pKa1): a. Pipette a known volume (e.g., 20 mL) of the amino acid solution into a beaker with a magnetic stir bar. b. Measure and record the initial pH of the solution. c. Fill a burette with 0.1 M HCl. Add the HCl in small increments (e.g., 0.3-0.5 mL). d. After each addition, allow the solution to stabilize and record the pH. e. Continue the titration until the pH drops to approximately 1.5.
- Titration with Base (to determine pKa2): a. Thoroughly rinse the electrode. Pipette a fresh 20 mL aliquot of the amino acid solution into a clean beaker. b. Fill a second burette with 0.1 M NaOH. Add the NaOH in small increments. c. Record the pH after each addition, allowing for stabilization. d. Continue the titration until the pH rises to approximately 12.5.
- Data Analysis: a. Plot two graphs: pH versus volume of HCl added, and pH versus volume of NaOH added. b. The pKa of the carboxyl group (pKa1) is the pH at the midpoint of the first buffer region (titration with HCl). This is the point where half of the carboxyl groups have been protonated. c. The pKa of the amino group (pKa2) is the pH at the midpoint of the second buffer region (titration with NaOH), where half of the amino groups have been deprotonated. d. The isoelectric point (pI) can be calculated using the formula:  $pI = (pKa1 + pKa2) / 2$ .



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Caption: Workflow for pKa determination via potentiometric titration.

## Protocol: Determination of Solubility by the Gravimetric Method

This method determines the solubility of a compound in a specific solvent at a given temperature by creating a saturated solution and measuring the mass of the dissolved solid.

[14]

Objective: To determine the solubility of **(S)-3-amino-2-methylpropanoic acid** in water at 25°C.

Materials:

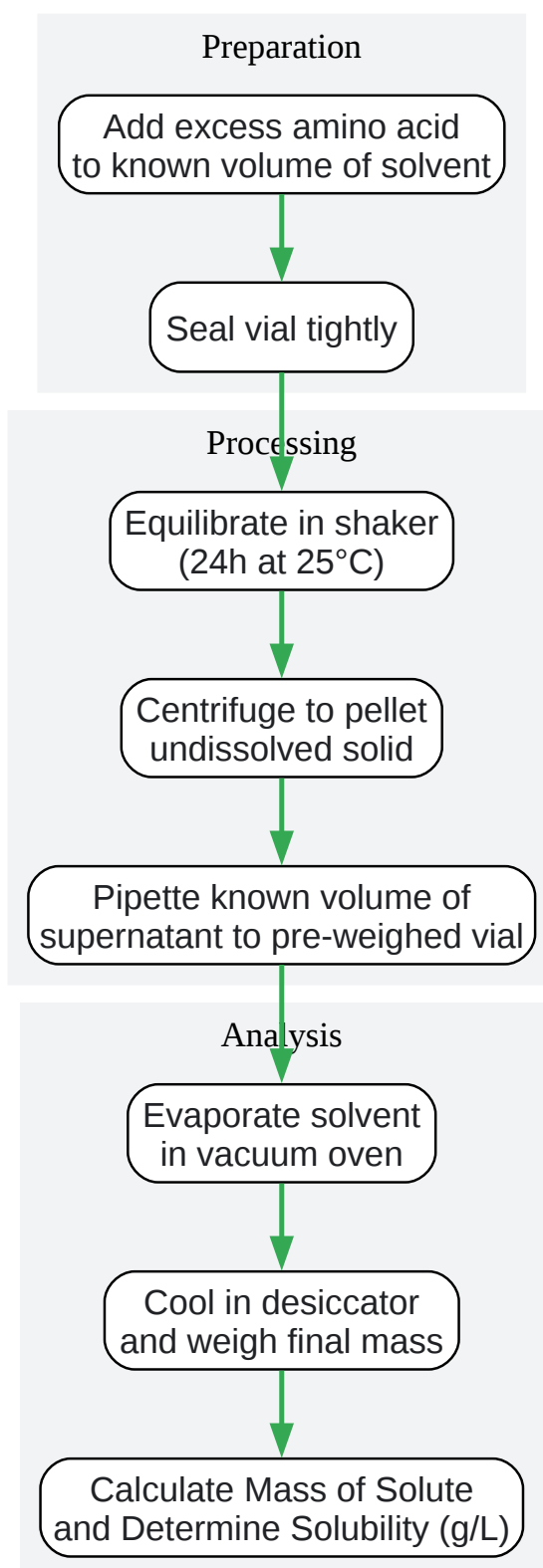
- **(S)-3-amino-2-methylpropanoic acid**
- Solvent (e.g., deionized water)
- Vials or Eppendorf tubes with secure caps
- Thermostatically controlled shaker or water bath (set to 25°C)
- Centrifuge
- Pipettes
- Pre-weighed glass vials for drying
- Vacuum oven or desiccator

Procedure:

- **Prepare Supersaturated Solution:** Add an excess amount of **(S)-3-amino-2-methylpropanoic acid** to a known volume (e.g., 2 mL) of the solvent in a vial. The presence of undissolved solid is essential.
- **Equilibration:** Seal the vial tightly and place it in the thermostatically controlled shaker set at 25°C. Allow the solution to equilibrate for at least 24 hours to ensure saturation is reached. The system has reached equilibrium when successive measurements yield the same concentration.[15]



- **Phase Separation:** After equilibration, centrifuge the vial at high speed to pellet the undissolved solid. This separates the solid phase from the saturated liquid phase.
- **Sample Collection:** Carefully pipette a precise volume (e.g., 1.0 mL) of the clear supernatant into a pre-weighed, labeled glass vial. Be cautious not to disturb the solid pellet.
- **Solvent Evaporation:** Place the vial containing the supernatant in a vacuum oven at a moderate temperature (e.g., 60°C) until all the solvent has evaporated and a constant weight is achieved.
- **Mass Determination:** Allow the vial to cool to room temperature in a desiccator, then weigh it accurately.
- **Calculation:**
  - Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight.
  - Solubility (in g/L) = (Mass of dissolved solid in g) / (Volume of supernatant in L).



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Caption: Workflow for solubility determination via the gravimetric method.

## Conclusion

**(S)-3-amino-2-methylpropanoic acid** is a chiral  $\beta$ -amino acid with a well-defined set of physical and chemical properties. Its zwitterionic character, stereochemistry, and the dual reactivity of its amino and carboxyl functional groups make it a molecule of significant interest. The technical data and experimental protocols outlined in this guide provide a foundational framework for researchers and scientists to effectively utilize this compound in metabolic research, drug design, and synthetic applications, ensuring both scientific integrity and reproducible outcomes.

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